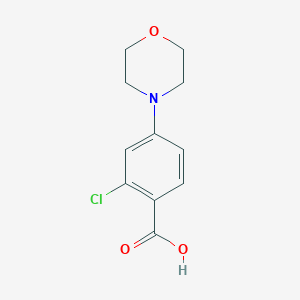

2-Chloro-4-morpholinobenzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCOZBPUPGTLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377014 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-55-6 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-4-morpholinobenzoic Acid

CAS Number: 175153-55-6

This technical guide provides a comprehensive overview of 2-Chloro-4-morpholinobenzoic acid, a molecule of interest for researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, a detailed synthesis protocol, and its potential biological activity, with a focus on its role as an antiproliferative agent.

Core Data Summary

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 175153-55-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [3][4] |

| Molecular Weight | 241.67 g/mol | [3][4] |

| Melting Point | 188.5-192°C | [4] |

| Boiling Point (Predicted) | 447.4 ± 45.0 °C | [4] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.61 ± 0.25 | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-chloro-4-nitrobenzoic acid. The following protocol is based on established methodologies for the synthesis of related 2-morpholinobenzoic acid derivatives.

Experimental Protocol: Synthesis of this compound

This protocol outlines a potential synthetic route. Researchers should adapt and optimize the conditions as needed based on laboratory-specific equipment and reagents.

Step 1: Synthesis of 2-morpholino-4-nitrobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-nitrobenzoic acid (1.0 eq), morpholine (2.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the nitro group to an amine

-

Reaction Setup: Dissolve the 2-morpholino-4-nitrobenzoic acid (1.0 eq) from the previous step in a suitable solvent such as ethanol or methanol in a flask.

-

Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Conditions: If using SnCl₂, the reaction is typically stirred at room temperature or with gentle heating. For catalytic hydrogenation, the reaction is stirred under a hydrogen balloon at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: For the SnCl₂ reduction, quench the reaction and adjust the pH to be basic to precipitate the tin salts, which are then filtered off. The filtrate is then acidified to precipitate the product. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting product, 4-amino-2-morpholinobenzoic acid, can be purified by recrystallization.

Step 3: Diazotization and Chlorination (Sandmeyer Reaction)

Note: This is a hypothetical final step to yield the target compound. The direct precursor from the above steps is an amino-substituted benzoic acid. To obtain the chloro-substituted final product as per the CAS number, a different synthetic strategy starting with a different precursor would be necessary. The synthesis described in the literature for related compounds focuses on derivatives of the amino group, not its replacement.

For the synthesis of the titled compound, a more direct route starting from a precursor already containing the chloro and morpholino groups in the desired positions would be more efficient. The protocol above describes the synthesis of a related scaffold that is often used in the development of similar bioactive molecules.

Biological Activity and Mechanism of Action

Derivatives of 2-morpholinobenzoic acid have been investigated for their antiproliferative activity against various cancer cell lines. These compounds have been identified as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling and proliferation.[1][7][8][9][10]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: PC-PLC Inhibition Assay (Amplex Red Assay)

-

Assay Principle: The Amplex® Red reagent is used to detect hydrogen peroxide generated in an enzyme-coupled reaction. PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol. In the coupled reaction, choline is oxidized by choline oxidase to produce betaine and H₂O₂. H₂O₂ in the presence of horseradish peroxidase (HRP) reacts with Amplex® Red to produce the fluorescent product resorufin.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), PC-PLC enzyme, choline oxidase, HRP, and the substrate lysophosphatidylcholine (LPC).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and pre-incubate for a short period.

-

Initiation and Measurement: Initiate the reaction by adding the Amplex® Red reagent. Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value for PC-PLC inhibition.

Signaling Pathway

The primary proposed mechanism of action for 2-morpholinobenzoic acid derivatives is the inhibition of PC-PLC. PC-PLC is a key enzyme in the phosphoinositide signaling pathway, which is frequently dysregulated in cancer.[7][8][9][10] Inhibition of PC-PLC can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

Caption: Simplified PC-PLC signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound.

Caption: General workflow from synthesis to biological evaluation of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 175153-55-6 | MFCD03425732 | 2-Chloro-4-(4-morpholinyl)benzoic acid [aaronchem.com]

- 3. CAS 175153-55-6 | 4H58-5-9M | MDL MFCD03425732 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 2-CHLORO-4-MORPHOLINOBENZENECARBOXYLIC ACID CAS#: 175153-55-6 [amp.chemicalbook.com]

- 5. 175153-55-6|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. mdpi.com [mdpi.com]

- 8. scientificarchives.com [scientificarchives.com]

- 9. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 2-Chloro-4-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its structural features, including a chlorinated benzene ring, a carboxylic acid group, and a morpholine moiety, make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Understanding the fundamental physical properties of this compound is critical for its effective handling, characterization, and application in further research and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details standard experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational models, as is common for specialized chemical intermediates.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 241.67 g/mol | [2] |

| Melting Point | 188.5-192 °C | [2] |

| Boiling Point | 447.4 ± 45.0 °C (Predicted) | [2] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.61 ± 0.25 (Predicted) | [2] |

| XlogP | 2.0 (Predicted) | [3] |

| Storage Temperature | 2-8 °C | [2] |

Experimental Protocols

While specific experimental documentation for this compound is not publicly available, the following are detailed, standard methodologies for determining the key physical properties of a solid carboxylic acid of this type.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[4] A sharp melting range typically signifies a high-purity compound.[4]

Methodology: Capillary Method [5]

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb.[6] This assembly is then placed in a melting point apparatus (such as a Thiele tube or a digital Mel-Temp apparatus) containing a heat-transfer fluid like paraffin oil.[5][6]

-

Heating and Observation: The apparatus is heated gradually, with the temperature rise slowed to approximately 1-2 °C per minute as the expected melting point approaches.[7]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted into a clear liquid. This range is reported as the melting point.[4] For a pure compound, this range should be narrow.[4]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the acid is 50% ionized.

Methodology: Potentiometric Titration [8]

-

Solution Preparation: A precise mass of this compound (e.g., to make a ~0.01 M solution) is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility. A standardized solution of a strong base, such as 0.1 M NaOH, is prepared.[9]

-

Titration Setup: The acid solution is placed in a beaker with a magnetic stir bar. A calibrated pH electrode is immersed in the solution, connected to a pH meter. The NaOH solution is placed in a burette.[10]

-

Titration Procedure: The NaOH solution is added to the stirred acid solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[8]

-

Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is identified as the point of steepest inflection on the resulting titration curve.[10] The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is determined. The pH at this half-equivalence point is equal to the pKa of the acid.[10][11]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the traditional and most reliable technique for its measurement.[12]

Methodology: Shake-Flask Method [12][13]

-

Phase Preparation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are combined and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate completely.[13]

-

Sample Preparation: A known amount of this compound is dissolved in the 1-octanol phase.

-

Partitioning: The octanol solution is combined with the aqueous phase in a separatory funnel. The funnel is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12] The mixture is then left to stand until the two phases are clearly separated.[14]

-

Concentration Measurement: A sample is carefully taken from each phase. The concentration of the compound in both the 1-octanol and the aqueous phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Conclusion

This technical guide provides a summary of the key physical properties of this compound, offering valuable data for professionals in chemical research and development. The detailed experimental protocols, while generalized, offer a robust framework for the empirical determination of these properties. The proposed synthesis workflow illustrates a viable route for its preparation. A thorough understanding of these characteristics is essential for the successful utilization of this compound as an intermediate in the synthesis of novel chemical entities.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. 2-CHLORO-4-MORPHOLINOBENZENECARBOXYLIC ACID CAS#: 175153-55-6 [amp.chemicalbook.com]

- 3. PubChemLite - 2-chloro-4-(morpholin-4-yl)benzoic acid hydrochloride (C11H12ClNO3) [pubchemlite.lcsb.uni.lu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 6. quora.com [quora.com]

- 7. Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid | PPTX [slideshare.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pennwest.edu [pennwest.edu]

- 10. web.williams.edu [web.williams.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-morpholinobenzoic Acid from 2-chloro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Its structure, incorporating a morpholine moiety, is a common feature in various biologically active compounds. This guide provides a comprehensive overview of a reliable two-step synthesis route starting from the readily available 2-chloro-4-nitrobenzoic acid. The synthesis involves the reduction of a nitro group followed by a nucleophilic aromatic substitution. This document outlines detailed experimental protocols, presents quantitative data for each step, and includes graphical representations of the experimental workflow to aid in laboratory-scale synthesis.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two main steps:

-

Reduction: The nitro group of 2-chloro-4-nitrobenzoic acid is reduced to an amino group to yield 4-amino-2-chlorobenzoic acid.

-

Nucleophilic Aromatic Substitution: The resulting 4-amino-2-chlorobenzoic acid undergoes a copper-catalyzed nucleophilic aromatic substitution (Ullmann condensation) with morpholine to afford the final product.

Figure 1: Overall synthesis scheme.

Step 1: Reduction of 2-chloro-4-nitrobenzoic acid to 4-amino-2-chlorobenzoic acid

This initial step can be accomplished through various methods, with catalytic hydrogenation and chemical reduction being the most common and effective.

Quantitative Data for Reduction Methods

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Melting Point of Product (°C) |

| Chemical Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O), conc. HCl | Ethanol | Reflux | 1-2 hours | >90 | 214-217 |

| Catalytic Hydrogenation | H₂ gas, 10% Palladium on carbon (Pd/C) | Ethanol/Water | Room Temperature | 2-4 hours | >95 | 214-217 |

Experimental Protocols

Protocol 1: Chemical Reduction using Tin(II) Chloride

This protocol is a classic and reliable method for the reduction of aromatic nitro compounds.

Materials:

-

2-chloro-4-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (40%)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-4-nitrobenzoic acid (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 1-2 hours), cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a 40% sodium hydroxide solution until a pH of 8-9 is reached. This will precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield 4-amino-2-chlorobenzoic acid as a solid. The crude product can be recrystallized from an ethanol/water mixture if necessary.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon

This method is a cleaner alternative to the tin reduction, avoiding the generation of heavy metal waste.

Materials:

-

2-chloro-4-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Ethanol or Methanol

-

Water

-

Hydrogen gas (H₂) supply

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite® or other filtration aid

Procedure:

-

To a hydrogenation vessel, add 2-chloro-4-nitrobenzoic acid (1 equivalent) and a solvent mixture of ethanol and water.

-

Carefully add the 10% Pd/C catalyst to the mixture.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing the hydrogen uptake.

-

After the reaction is complete (typically 2-4 hours), carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain 4-amino-2-chlorobenzoic acid.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution of the chloro group in 4-amino-2-chlorobenzoic acid with morpholine. An Ullmann-type condensation using a copper catalyst is a suitable method for this transformation.

Physicochemical and Spectral Data for this compound

| Property | Value |

| CAS Number | 175153-55-6 |

| Molecular Formula | C₁₁H₁₂ClNO₃ |

| Molecular Weight | 241.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 188.5-192 °C[1] |

| Boiling Point | 447.4±45.0 °C (Predicted) |

| Density | 1.363±0.06 g/cm³ (Predicted) |

| pKa | 3.61±0.25 (Predicted) |

| ¹H NMR (DMSO-d₆) | Predicted shifts: δ 12.8 (br s, 1H, COOH), 7.7 (d, 1H), 7.0 (dd, 1H), 6.9 (d, 1H), 3.7 (t, 4H), 3.3 (t, 4H) |

| ¹³C NMR (DMSO-d₆) | Predicted shifts: δ 167.5, 152.0, 132.5, 130.0, 118.0, 115.5, 112.0, 66.0, 48.0 |

Note: NMR data are predicted and should be confirmed by experimental analysis.

Experimental Protocol: Ullmann Condensation

This protocol is based on established procedures for copper-catalyzed amination of aryl halides.

Materials:

-

4-amino-2-chlorobenzoic acid

-

Morpholine

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add 4-amino-2-chlorobenzoic acid (1 equivalent), copper(I) iodide (10-20 mol%), and potassium carbonate (2-3 equivalents).

-

Add anhydrous DMF or NMP as the solvent, followed by morpholine (2-3 equivalents).

-

Seal the tube and heat the reaction mixture to 120-140 °C with stirring. Monitor the reaction progress by TLC.

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with 1 M HCl to a pH of 2-3 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Experimental Workflow and Logical Relationships

Figure 2: Experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from 2-chloro-4-nitrobenzoic acid. The two-step process, involving a robust reduction followed by a copper-catalyzed nucleophilic aromatic substitution, offers a reliable route to the target molecule. The provided protocols and data are intended to support researchers in the successful laboratory-scale preparation of this compound for further investigation in drug discovery and development programs. It is recommended to characterize the final product thoroughly using modern analytical techniques to confirm its identity and purity.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical and efficient method for the synthesis of 2-Chloro-4-morpholinobenzoic acid is the nucleophilic aromatic substitution of a di-halogenated benzoic acid with morpholine. Specifically, the reaction would involve the displacement of the chlorine atom at the C-4 position of 2,4-dichlorobenzoic acid by morpholine. The chlorine atom at the C-4 position is more susceptible to nucleophilic attack than the one at the C-2 position due to the electron-withdrawing effect of the carboxylic acid group, which activates the para position.

The proposed reaction is as follows:

An In-depth Technical Guide to 2-Chloro-4-morpholinobenzoic Acid Derivatives and Analogs as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-morpholinobenzoic acid derivatives and their analogs, focusing on their synthesis, biological activity as anticancer agents, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic strategies. One promising avenue of research involves the targeting of aberrant cellular signaling pathways that drive cancer cell proliferation and survival. Among the emerging classes of small molecule inhibitors, derivatives of 2-morpholinobenzoic acid have demonstrated significant potential as anticancer agents. These compounds have been particularly noted for their ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the progression of various cancers. This guide will delve into the chemical synthesis, biological evaluation, and mechanistic insights of this compound derivatives and their analogs.

Synthesis of 2-Morpholinobenzoic Acid Derivatives

The synthesis of 2-morpholinobenzoic acid derivatives typically involves a multi-step process. A general synthetic route for 2-morpholino-5-(benzylamino)benzoic acid derivatives is outlined below.

General Synthetic Protocol for 2-morpholino-5-(benzylamino)benzoic acid derivatives

A common synthetic approach involves the reaction of a suitably substituted benzoic acid with morpholine, followed by subsequent functionalization. For instance, the synthesis of 2-morpholino-5-(benzylamino)benzoic acid derivatives can be achieved through the following key steps:

-

Reaction of 2-chloro-5-nitrobenzoic acid with morpholine: This initial step introduces the morpholine moiety onto the benzoic acid backbone.

-

Reduction of the nitro group: The nitro group is then reduced to an amine, providing a site for further modification.

-

Reductive amination with a benzaldehyde derivative: The final step involves the coupling of the amino group with a substituted benzaldehyde to introduce the benzylamino side chain.

Biological Activity

Derivatives of 2-morpholinobenzoic acid have been shown to exhibit potent antiproliferative activity against various cancer cell lines. Their primary mechanism of action is believed to be the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), which in turn modulates downstream signaling pathways critical for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition

PC-PLC is an enzyme that hydrolyzes phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG).[1] Upregulation of PC-PLC activity has been observed in several cancer types, contributing to increased cell proliferation and metastatic potential.[1] The 2-morpholinobenzoic acid scaffold has been identified as a promising pharmacophore for the development of potent PC-PLC inhibitors.[1]

Antiproliferative Activity

The antiproliferative effects of these compounds have been evaluated in various cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 and the colorectal carcinoma cell line HCT116.

Table 1: Antiproliferative Activity of 2-morpholino-4-N-benzylamine derivatives (10 µM) in MDA-MB-231 Cells [1]

| Compound | Substitution on Benzyl Ring | Cell Proliferation (%) |

| 10h | 2-bromo | 51.3 ± 13.3 |

| 12j | 4-bromo | 21.8 ± 5.5 |

Table 2: Antiproliferative Activity of 2-morpholino-4-N-benzylamine derivatives (10 µM) in HCT116 Cells [1]

| Compound | Substitution on Benzyl Ring | Cell Proliferation (%) |

| 10h | 2-bromo | 29.5 ± 8.6 |

| 12j | 4-bromo | 18.1 ± 5.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of a Representative Compound: 2-morpholino-5-(benzylamino)benzoic acid

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

-

N-benzyl-2-chloroacetamide

-

Ammonium thiocyanate

-

Ethanol

-

Substituted benzaldehyde

-

Sodium acetate

-

Acetic acid

Procedure:

-

Synthesis of 2-(benzylamino)thiazol-4(5H)-one: A mixture of N-benzyl-2-chloroacetamide and ammonium thiocyanate in ethanol is refluxed. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated.

-

Synthesis of (Z)-2-(benzylamino)-5-(substituted benzylidene)thiazol-4(5H)-one derivatives: The intermediate from the previous step is condensed with a substituted benzaldehyde in the presence of sodium acetate in acetic acid under reflux to yield the final product.

PC-PLC Inhibition Assay (Amplex Red Method)

This assay provides a sensitive method for detecting PC-PLC activity.

Principle:

PC-PLC hydrolyzes phosphatidylcholine to phosphocholine and diacylglycerol. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent product resorufin, which can be measured fluorometrically.

Procedure:

-

Prepare a reaction mixture containing the PC-PLC enzyme, the test compound (or vehicle control), and phosphatidylcholine in a suitable buffer.

-

Add alkaline phosphatase, choline oxidase, HRP, and the Amplex Red reagent to the reaction mixture.

-

Incubate the reaction at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~571 nm and an emission wavelength of ~585 nm.

-

The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals formed by viable cells using a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Procedure:

-

Cell Lysis: Treat cancer cells with the test compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and mTOR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Caption: Inhibition of the PC-PLC signaling pathway by 2-morpholinobenzoic acid derivatives.

Caption: Workflow for the screening and evaluation of PC-PLC inhibitors.

Caption: The PI3K/Akt/mTOR pathway and its modulation by PC-PLC inhibition.

Conclusion

This compound derivatives and their analogs represent a promising class of anticancer agents with a distinct mechanism of action involving the inhibition of PC-PLC. The data presented in this guide highlight their potential for further development. The detailed experimental protocols and workflow diagrams provided herein are intended to facilitate future research in this area, with the ultimate goal of translating these findings into novel and effective cancer therapies.

References

An Inquiry into the Bioactivity of 2-Chloro-4-morpholinobenzoic Acid: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide an in-depth technical guide on the potential biological activity of 2-Chloro-4-morpholinobenzoic acid. However, a comprehensive search of publicly available scientific literature and databases has yielded limited direct information on the specific biological functions of this compound. The information presented herein is based on the analysis of structurally related molecules and general principles of medicinal chemistry. Further experimental validation is required to ascertain the precise biological activities of this compound.

Introduction

This compound is a synthetic organic compound featuring a benzoic acid core substituted with a chlorine atom and a morpholine ring. The unique combination of these functional groups suggests potential for diverse biological activities. The morpholine moiety is a common scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and confer a range of biological effects. Similarly, substituted benzoic acids are prevalent in numerous therapeutic agents. This guide will explore the hypothetical biological potential of this compound based on the activities of its structural analogs and constituent functional groups.

Hypothetical Biological Activities and Signaling Pathways

While no direct studies on this compound are available, research on related compounds provides a foundation for postulating its potential biological roles.

1. Anticancer Potential:

Numerous derivatives of morpholine and substituted benzoic acids have demonstrated anticancer properties. For instance, some novel substituted morpholine derivatives have been investigated as potential topoisomerase II inhibitors.[1] Topoisomerase II is a crucial enzyme in DNA replication and repair, making it a key target for cancer therapy. It is plausible that this compound could interact with this or other cancer-related targets.

A hypothetical signaling pathway illustrating the potential mechanism of action of a topoisomerase II inhibitor is presented below.

2. Antimicrobial Activity:

Morpholine derivatives are also known for their antimicrobial effects. The synthesis of various morpholine derivatives has been explored for their activity against different microbial strains. The mechanism of action could involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocols for Future Investigation

To validate the hypothetical biological activities of this compound, the following experimental workflows are proposed.

1. General Experimental Workflow for Biological Screening:

This workflow outlines the initial steps to screen the compound for a range of biological activities.

2. Sulforhodamine B (SRB) Assay for Cytotoxicity:

To assess the potential anticancer activity, a common initial step is to determine the compound's cytotoxicity against various cancer cell lines. The SRB assay is a reliable method for this purpose.

-

Cell Culture: Plate cells (e.g., MDA-MB-231 breast cancer cells) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B dye.

-

Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell viability.

3. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:

To evaluate the antimicrobial potential, the MIC assay is a standard method.

-

Microorganism Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Dilution: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the microorganism.

-

Incubation: Incubate the plate under appropriate conditions for the microorganism.

-

Observation: Determine the lowest concentration of the compound that visibly inhibits microbial growth.

Quantitative Data Summary

As there is no direct experimental data available for this compound, a data table cannot be populated. Should experimental investigations be undertaken, the following table structure is recommended for summarizing key quantitative metrics.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Cytotoxicity | e.g., MCF-7 | IC50 (µM) | Data to be determined | - |

| Enzyme Inhibition | e.g., Topoisomerase II | IC50 (µM) | Data to be determined | - |

| Antimicrobial | e.g., S. aureus | MIC (µg/mL) | Data to be determined | - |

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its chemical structure suggests a promising starting point for drug discovery efforts, particularly in the areas of oncology and infectious diseases. The proposed experimental workflows provide a clear path for future investigations to elucidate its specific biological functions and potential therapeutic applications. Further research, including synthesis, in vitro screening, and mechanistic studies, is essential to unlock the full potential of this compound. The structural similarity to 2-chloro-4-nitrobenzoic acid, which has shown potential anti-viral and anti-cancer properties, further encourages the investigation of this compound.[2][3]

References

- 1. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 2. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

2-Chloro-4-morpholinobenzoic acid literature review

An In-depth Technical Guide to 2-Chloro-4-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic compound featuring a chlorinated benzoic acid scaffold substituted with a morpholine moiety. While specific detailed literature on this exact molecule is sparse, its structural motifs are present in compounds with documented biological activities, suggesting its potential as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on analogous reactions, and an exploration of potential biological activities inferred from related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound and its derivatives.

Chemical Properties and Data

This compound is characterized by the following identifiers and properties.

| Property | Value | Reference |

| CAS Number | 175153-55-6 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [1] |

| Molecular Weight | 241.67 g/mol | [1] |

| Canonical SMILES | C1COCCN1C2=CC(=C(C=C2)C(=O)O)Cl | [1] |

| InChI Key | AJCOZBPUPGTLME-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 2.0 | [1] |

| Predicted Hydrogen Bond Donors | 1 | [1] |

| Predicted Hydrogen Bond Acceptors | 4 | [1] |

Table 1: Physicochemical Properties of this compound.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 242.05785 |

| [M+Na]⁺ | 264.03979 |

| [M-H]⁻ | 240.04329 |

| [M+NH₄]⁺ | 259.08439 |

| [M+K]⁺ | 280.01373 |

Table 2: Predicted Mass Spectrometry Data for this compound.[1]

Synthesis and Experimental Protocols

Proposed Synthesis Route 1: Nucleophilic Aromatic Substitution of 2,4-Dichlorobenzoic Acid

A direct and likely effective method for the synthesis of this compound is the nucleophilic aromatic substitution of 2,4-dichlorobenzoic acid with morpholine. This reaction is anticipated to proceed with regioselectivity for the substitution of the chlorine atom at the 4-position, which is activated by the electron-withdrawing carboxylic acid group.

DOT Diagram: Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Materials:

-

2,4-Dichlorobenzoic acid (1 equivalent)

-

Morpholine (1.5 - 2 equivalents)

-

Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzoic acid, the solvent (DMF or DMSO), and the base (e.g., K₂CO₃).

-

Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion.

-

Add morpholine to the reaction mixture.

-

Heat the reaction mixture to 100-150 °C and maintain this temperature for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with HCl to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Alternative Synthesis via Ullmann Condensation

An alternative, well-established method for the formation of the C-N bond is the Ullmann condensation. This copper-catalyzed reaction could be employed to couple morpholine with a suitable aryl halide. A plausible starting material for this route would be 2-chloro-4-nitrobenzoic acid.

DOT Diagram: Ullmann Condensation Route

Caption: Alternative synthesis via Ullmann condensation.

Potential Biological Activities and Screening Workflow

While no specific biological activities have been reported for this compound, the structural components of the molecule are found in compounds with a range of pharmacological effects. The morpholine ring is a common feature in many approved drugs, and substituted benzoic acids are known to exhibit diverse biological activities.

Inferred Potential Activities from Related Compounds:

-

Anticancer Activity: Derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling.

-

Anti-inflammatory Activity: The morpholine moiety is present in several compounds with anti-inflammatory properties.

-

Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial effects.

Given the lack of specific data, a logical first step for a researcher would be to perform a broad biological screening of this compound.

DOT Diagram: Biological Screening Workflow

Caption: General workflow for biological evaluation.

Conclusion

This compound represents an under-investigated molecule with potential for further exploration in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and outlines plausible synthetic strategies based on established chemical principles. The absence of reported biological data presents an opportunity for novel research to uncover its potential therapeutic applications. The proposed experimental protocols and screening workflows offer a starting point for researchers to synthesize and evaluate this compound and its derivatives. Further investigation is warranted to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to 2-Chloro-4-morpholinobenzoic Acid: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 2-Chloro-4-morpholinobenzoic acid and related compounds. Due to the limited publicly available information on this specific molecule, this guide also includes general safety and handling protocols for similar chemical classes. Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier and perform a thorough risk assessment before handling this compound.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. While extensive experimental data is not available, predicted and known properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO₃ | --- |

| Molecular Weight | 241.67 g/mol | --- |

| CAS Number | 175153-55-6 | --- |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | 188.5 - 192°C | --- |

| Boiling Point (Predicted) | 447.4 ± 45.0 °C | --- |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | --- |

| pKa (Predicted) | 3.61 ± 0.25 | --- |

| Solubility | Limited data available. Expected to be soluble in organic solvents like DMSO and DMF. | Inferred from structure |

Safety and Handling

Based on available information, this compound is classified as an irritant. Therefore, appropriate safety precautions for handling irritant chemicals must be strictly followed.[1]

Hazard Identification

-

Classification: Irritant.[1]

-

Potential Health Effects:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound.[2][3][4][5]

| PPE Category | Recommendation |

| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[3][4] |

| Skin Protection | A lab coat must be worn. For procedures with a higher risk of skin contact, chemical-resistant aprons or coveralls are recommended.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected before use and changed regularly.[2] |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][6] |

Handling and Storage

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Containers should be clearly labeled with the chemical name and associated hazards.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][9]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Waste Disposal

-

Spill Response:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE.

-

Carefully sweep up solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated materials should be treated as hazardous waste.

-

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative with morpholine, followed by hydrolysis if an ester is used as the starting material. A patent for the synthesis of 4-(4-morpholinyl)benzoic acid describes a one-pot method that can be adapted.[10]

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 2,4-dichlorobenzoic acid (or a corresponding ester like methyl 2,4-dichlorobenzoate) in a suitable solvent (e.g., DMSO, DMF, or excess morpholine), add morpholine and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Reaction: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a high-boiling solvent was used, it may be removed under reduced pressure. The residue can be acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Proposed Analytical Methods

The characterization and purity assessment of this compound would likely involve a combination of chromatographic and spectroscopic techniques.

Caption: General workflow for the analytical characterization of this compound.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is generally suitable for aromatic acids.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound, or mass spectrometry (LC-MS) for mass confirmation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: As carboxylic acids are not very volatile, derivatization to a more volatile ester (e.g., methyl ester) may be necessary before GC analysis.

-

Column: A non-polar or medium-polarity capillary column.

-

Detection: Mass spectrometry for identification based on the fragmentation pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

To identify characteristic functional groups such as the carboxylic acid C=O and O-H stretches, and the C-O-C stretch of the morpholine ring.

-

Potential Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, the broader class of 2-morpholinobenzoic acid derivatives has been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[11][12] PC-PLC is an enzyme that plays a role in various cellular signaling pathways and has been implicated in the progression of some cancers.[11][12][13]

PC-PLC catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphocholine (PCho) and diacylglycerol (DAG).[12][13] DAG is a key second messenger that can activate protein kinase C (PKC), which in turn can modulate various downstream signaling cascades, including the MAPK and NF-κB pathways, influencing processes like cell proliferation, differentiation, and inflammation.[13]

Caption: Simplified signaling pathway of PC-PLC and the potential point of inhibition.

The investigation of this compound as a potential PC-PLC inhibitor could be a valuable area of research for drug development professionals, particularly in oncology.

Conclusion

This compound is a chemical compound with limited available data. It is classified as an irritant, and stringent safety precautions, including the use of appropriate personal protective equipment and handling within a chemical fume hood, are mandatory. While specific experimental protocols for its synthesis and analysis have not been published, methodologies can be adapted from those used for structurally related compounds. The potential for this class of molecules to act as inhibitors of the PC-PLC signaling pathway suggests a promising avenue for future research in drug discovery. All researchers planning to work with this compound must conduct a thorough risk assessment and consult up-to-date safety information.

References

- 1. ehss.syr.edu [ehss.syr.edu]

- 2. falseguridad.com [falseguridad.com]

- 3. trimaco.com [trimaco.com]

- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 6. pdx.edu [pdx.edu]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. research.wayne.edu [research.wayne.edu]

- 9. ehs.stanford.edu [ehs.stanford.edu]

- 10. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]

- 11. Frontiers | Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Procurement and Application of 2-Chloro-4-morpholinobenzoic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, the sourcing of high-quality chemical reagents is a critical foundation for successful discovery and manufacturing. This in-depth guide provides a technical overview of 2-Chloro-4-morpholinobenzoic acid (CAS No. 175153-55-6), focusing on available suppliers, purity specifications, and essential experimental protocols relevant to its use.

This document serves as a practical resource, consolidating key data to streamline procurement decisions and offering detailed methodologies for the synthesis and analysis of related compounds. The aim is to equip scientific professionals with the necessary information to effectively integrate this compound into their research and development workflows.

Supplier and Purity Analysis

The availability and purity of this compound can vary between suppliers. A comprehensive review of chemical vendors indicates a range of purities suitable for different research and development needs. The following table summarizes the available data for this compound.

| Supplier | CAS Number | Stated Purity | Analytical Method(s) |

| Sigma-Aldrich | 175153-55-6 | Data not readily available | - |

| ChemScene | 175153-55-6 | ≥98% | HPLC, NMR, LC-MS |

| BLD Pharm | 175153-55-6 | ≥97% | HPLC, NMR, LC-MS, UPLC |

| 2a biotech | 175153-55-6 | 96%+ | Data not readily available |

| Synquest Labs | 175153-55-6 | Data not readily available | - |

| Aaron Chemicals | 175153-55-6 | Data not readily available | - |

Note: Purity data is subject to change and may vary by batch. It is recommended to request a Certificate of Analysis (CoA) for the most current and detailed specifications.

Experimental Protocols

While specific experimental protocols for the synthesis and application of this compound are not extensively published, methodologies for analogous morpholinobenzoic acid derivatives can be adapted. The following protocols provide a detailed framework for synthesis and purity analysis.

General Synthesis of Morpholinobenzoic Acid Derivatives

This protocol outlines a representative procedure for the synthesis of a morpholinobenzoic acid derivative, which can be adapted for this compound.

Reaction Scheme:

Caption: A representative synthetic pathway for this compound.

Materials:

-

2,4-Dichlorobenzoic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2,4-dichlorobenzoic acid in DMSO, add potassium carbonate and morpholine.

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by Thin

Solubility Profile of 2-Chloro-4-morpholinobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility of 2-Chloro-4-morpholinobenzoic acid. As of the date of publication, specific quantitative solubility data for this compound in various organic solvents is not extensively available in peer-reviewed literature. The information presented herein is based on the general principles of solubility for structurally related compounds, namely substituted benzoic acids and morpholine-containing molecules. The experimental protocols described are standardized methods applicable for determining the solubility of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and organic synthesis. Its molecular structure, featuring a carboxylic acid group, a chloro substituent, and a morpholine moiety, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical for its purification, formulation, and application in various chemical and biological processes. This guide provides a framework for approaching the solubility determination of this compound and offers a standardized experimental protocol.

Predicted Solubility Profile

Due to the absence of specific experimental data, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This prediction is based on the expected intermolecular interactions. The polar carboxylic acid and morpholine groups suggest solubility in polar solvents, while the chlorinated benzene ring provides some nonpolar character, potentially allowing for some solubility in less polar environments.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the carboxylic acid and morpholine nitrogen. |

| Ethanol | High | Similar to methanol, can act as a hydrogen bond donor and acceptor. | |

| Water (pH 7) | Low to Moderate | The hydrophobic chloro-phenyl ring limits solubility in neutral water. Solubility is expected to increase at higher pH due to salt formation. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor, capable of solvating the carboxylic acid proton. |

| N,N-Dimethylformamide (DMF) | High | A polar aprotic solvent that can effectively solvate the compound. | |

| Acetone | Moderate | A moderately polar solvent that can interact with the polar groups of the molecule. | |

| Acetonitrile | Moderate | A polar aprotic solvent with a significant dipole moment. | |

| Nonpolar | Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar aromatic solvents. |

| Hexane | Very Low | As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | The chlorine atom on the solvent can interact with the chloro-substituent on the solute, and its moderate polarity may solvate the molecule. |

Note: These are qualitative predictions and must be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[1][2][3][4] It involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or incubator

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars or a shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath and agitate the mixture using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the solution's temperature, avoiding any solid particles.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step removes any remaining microscopic solid particles.

-

-

Determination of Solute Mass:

-

Record the mass of the evaporation dish containing the filtered saturated solution.

-

Evaporate the solvent from the dish under controlled conditions. This can be done at room temperature in a fume hood, or more rapidly in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the dish with the residue minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the dish with the solution minus the final constant mass of the dish with the residue.

-

Solubility is typically expressed as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

References

Spectroscopic Analysis of 2-Chloro-4-morpholinobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Chloro-4-morpholinobenzoic acid. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values and analysis based on analogous structures. It is designed to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules. This guide covers predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and publicly available predicted Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for these techniques are also provided.

Introduction

This compound is a substituted aromatic carboxylic acid containing a morpholine moiety. Such compounds are of interest in medicinal chemistry and materials science due to the diverse pharmacological and physicochemical properties imparted by the morpholine ring and the substituted benzoic acid core. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. This guide presents a theoretical spectroscopic profile of this compound to aid researchers in its identification and characterization.

Predicted and Reported Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, morpholinyl, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, and the electron-donating nature of the morpholine nitrogen.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H |

| Aromatic CH (ortho to COOH) | 7.8 - 8.0 | Doublet | 1H |

| Aromatic CH (meta to COOH) | 6.8 - 7.0 | Doublet | 1H |

| Aromatic CH (ortho to Morpholine) | 6.7 - 6.9 | Singlet | 1H |

| Morpholine (-N-CH₂-) | 3.8 - 4.0 | Triplet | 4H |

| Morpholine (-O-CH₂-) | 3.2 - 3.4 | Triplet | 4H |

2.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Aromatic C (attached to COOH) | 128 - 132 |

| Aromatic C (attached to Cl) | 135 - 140 |

| Aromatic C (attached to Morpholine) | 150 - 155 |

| Aromatic CH | 110 - 130 |

| Morpholine (-N-CH₂-) | 45 - 55 |

| Morpholine (-O-CH₂-) | 65 - 75 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-N stretch (Aryl-Amine) | 1250 - 1350 | Strong |

| C-O-C stretch (Ether in Morpholine) | 1070 - 1150 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[5][6] The C=O stretch will be a strong, sharp peak.[5] The morpholine moiety will exhibit characteristic C-N and C-O-C stretching vibrations.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The following data is predicted for 2-chloro-4-(morpholin-4-yl)benzoic acid hydrochloride.[9]

| Adduct | Predicted m/z |

| [M+H]⁺ | 242.05785 |

| [M+Na]⁺ | 264.03979 |

| [M-H]⁻ | 240.04329 |

| [M]⁺ | 241.05002 |

The fragmentation pattern in mass spectrometry would likely involve the loss of the carboxylic acid group, and fragmentation of the morpholine ring.[10][11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, as the carboxylic acid proton may be exchanged in protic solvents.

-

Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

-

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which can be analyzed in either positive or negative ion mode.

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion